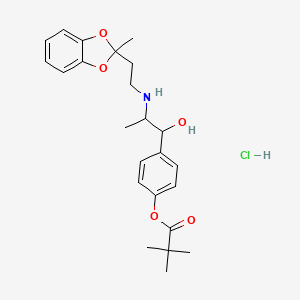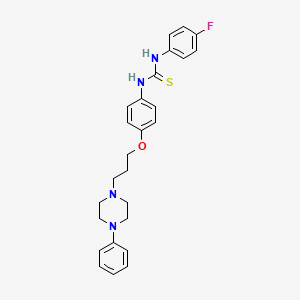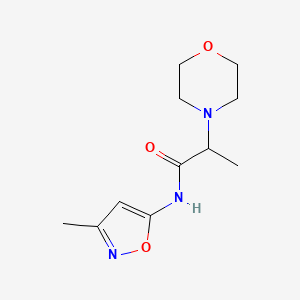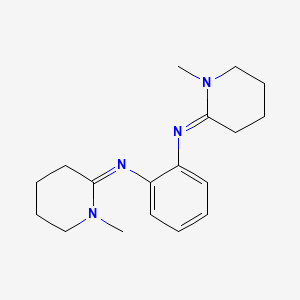
Propanoic acid, 2,2-dimethyl-, 4-(1-hydroxy-2-((2-(2-methyl-1,3-benzodioxol-2-yl)ethyl)amino)propyl)phenyl ester, hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propanoic acid, 2,2-dimethyl-, 4-(1-hydroxy-2-((2-(2-methyl-1,3-benzodioxol-2-yl)ethyl)amino)propyl)phenyl ester, hydrochloride is a complex organic compound with a unique structure It is characterized by the presence of a propanoic acid moiety, a dimethyl group, and a phenyl ester linked to a benzodioxolyl ethylamine derivative
準備方法
The synthesis of Propanoic acid, 2,2-dimethyl-, 4-(1-hydroxy-2-((2-(2-methyl-1,3-benzodioxol-2-yl)ethyl)amino)propyl)phenyl ester, hydrochloride involves multiple steps. The starting materials typically include propanoic acid derivatives and benzodioxolyl ethylamine. The synthetic route may involve esterification, amidation, and other organic reactions under controlled conditions. Industrial production methods may utilize catalytic processes and optimized reaction conditions to achieve high yields and purity.
化学反応の分析
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or carboxylic acids.
Reduction: The ester and amide groups can be reduced to alcohols and amines, respectively.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
Propanoic acid, 2,2-dimethyl-, 4-(1-hydroxy-2-((2-(2-methyl-1,3-benzodioxol-2-yl)ethyl)amino)propyl)phenyl ester, hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It may be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets. The benzodioxolyl ethylamine moiety may interact with neurotransmitter receptors, while the ester and amide groups can participate in hydrogen bonding and other interactions with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar compounds include other propanoic acid derivatives and benzodioxolyl ethylamine derivatives. Compared to these compounds, Propanoic acid, 2,2-dimethyl-, 4-(1-hydroxy-2-((2-(2-methyl-1,3-benzodioxol-2-yl)ethyl)amino)propyl)phenyl ester, hydrochloride is unique due to its specific combination of functional groups and structural features. This uniqueness may confer distinct chemical and biological properties, making it valuable for specific applications.
特性
CAS番号 |
87092-30-6 |
|---|---|
分子式 |
C24H32ClNO5 |
分子量 |
450.0 g/mol |
IUPAC名 |
[4-[1-hydroxy-2-[2-(2-methyl-1,3-benzodioxol-2-yl)ethylamino]propyl]phenyl] 2,2-dimethylpropanoate;hydrochloride |
InChI |
InChI=1S/C24H31NO5.ClH/c1-16(25-15-14-24(5)29-19-8-6-7-9-20(19)30-24)21(26)17-10-12-18(13-11-17)28-22(27)23(2,3)4;/h6-13,16,21,25-26H,14-15H2,1-5H3;1H |
InChIキー |
VIKBMDZPCWELHA-UHFFFAOYSA-N |
正規SMILES |
CC(C(C1=CC=C(C=C1)OC(=O)C(C)(C)C)O)NCCC2(OC3=CC=CC=C3O2)C.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















